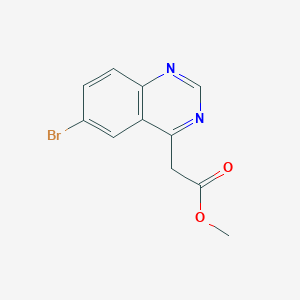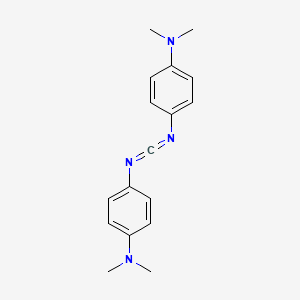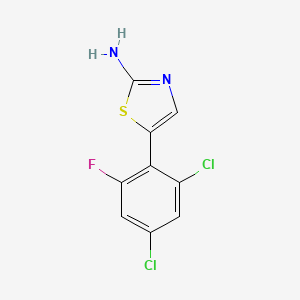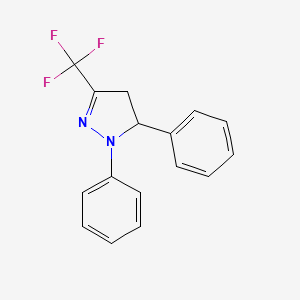
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with two phenyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of chalcone derivatives with hydrazine derivatives. One common method involves the cyclization of chalcones with phenylhydrazine in the presence of a trifluoromethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl rings or the pyrazole ring.
Scientific Research Applications
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antioxidant agent. It is also being investigated for its antidiabetic and anticancer properties.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in various biological studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as lipoxygenase, which plays a role in the inflammatory response . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole: This compound has a similar structure but with an additional phenyl ring substituted with a trifluoromethyl group.
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the dihydro component and has different chemical properties.
Uniqueness
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both phenyl and trifluoromethyl groups, which contribute to its enhanced chemical stability and biological activity. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
966-65-4 |
|---|---|
Molecular Formula |
C16H13F3N2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)15-11-14(12-7-3-1-4-8-12)21(20-15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
SBTTVFYTRWUMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


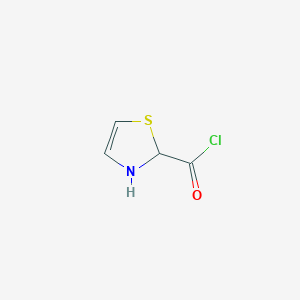
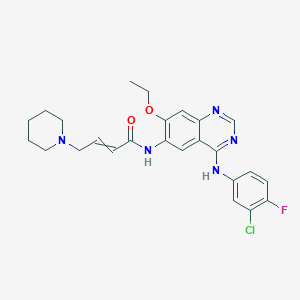
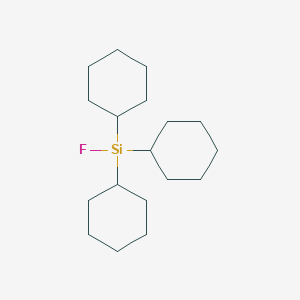



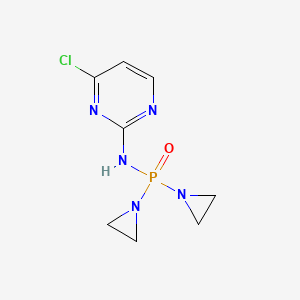
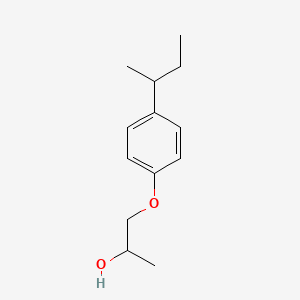
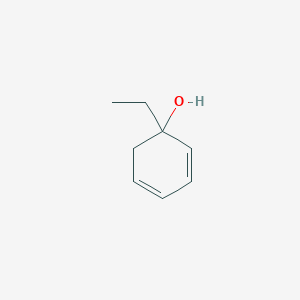
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
